REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[N:10]=2)[N:5]=[CH:4][C:3]=1[C:14]#[N:15].C(=O)([O-])[O-].[K+].[K+].[CH2:22](OCC)[CH3:23]>COCCOC.O>[CH:22]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[N:10]=2)[N:5]=[CH:4][C:3]=1[C:14]#[N:15])=[CH2:23] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC2=CC=C(N=C12)OC)C#N
|
Name
|
|
Quantity
|
885 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
tetrakis-triphenylphosphine
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
DME H2O
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC.O
|
Name
|
tetrakis-triphenylphosphine
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h at 90° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for another 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture contents were cooled down to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica, 0-10% ethyl acetate in hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=C(C=NC2=CC=C(N=C12)OC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |